molecular formula C16H19NO4S B5033823 N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide

N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide

Cat. No.: B5033823
M. Wt: 321.4 g/mol
InChI Key: TZWQKWFVEBVPEW-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenoxy group attached to an ethyl chain, which is further connected to a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide typically involves the reaction of 3-methoxyphenol with 2-chloroethylamine to form the intermediate 2-(3-methoxyphenoxy)ethylamine. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-15-8-5-9-16(12-15)21-11-10-17-22(18,19)13-14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWQKWFVEBVPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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